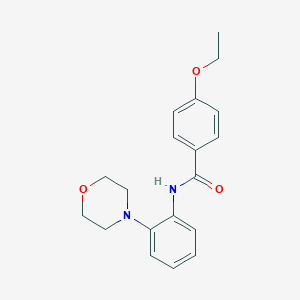![molecular formula C19H15ClN2O2S B238437 N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in scientific research. It was first synthesized in 2008 by a team of researchers at the University of Manchester, UK, and has since been used in a wide range of studies.
作用機序
The mechanism of action of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is thought to involve the inhibition of a protein called casein kinase 2 (CK2). CK2 is a serine/threonine kinase that is involved in a range of cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, this compound is thought to disrupt these cellular processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several other kinases, including protein kinase C and glycogen synthase kinase 3. It has also been shown to modulate the activity of a range of transcription factors, including NF-κB and AP-1.
実験室実験の利点と制限
One advantage of using N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without the confounding effects of off-target effects. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of CK2 in some experiments.
将来の方向性
There are several future directions for research on N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more potent CK2 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the effects of CK2 inhibition in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the use of this compound in combination with other cancer treatments is an area of active research, with the potential to enhance the effectiveness of these treatments.
合成法
The synthesis of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid derivative, which is then reacted with 2-thiophenecarboxamide to form this compound.
科学的研究の応用
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
分子式 |
C19H15ClN2O2S |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
N-[3-[(3-chloro-4-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-7-8-13(10-16(12)20)18(23)21-14-4-2-5-15(11-14)22-19(24)17-6-3-9-25-17/h2-11H,1H3,(H,21,23)(H,22,24) |
InChIキー |
KIOVCDBWFNUUOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)




![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
